molecular formula C6H10ClNO B1356237 1-(Furan-2-yl)-N-methylmethanamine hydrochloride CAS No. 99839-46-0

1-(Furan-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1356237
CAS No.: 99839-46-0
M. Wt: 147.6 g/mol
InChI Key: WNYQXUZJSSZMOY-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylmethanamine group attached to the furan ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Formation of Furan-2-carbaldehyde: The starting material, furan, undergoes formylation to produce furan-2-carbaldehyde.

    Reductive Amination: Furan-2-carbaldehyde is then subjected to reductive amination with methylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride to form 1-(Furan-2-yl)-N-methylmethanamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of 1-(Furan-2-yl)-N-methylmethanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can undergo reduction to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

1-(Furan-2-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. The methylmethanamine group enhances its binding affinity and specificity towards these targets. The exact molecular pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carbaldehyde
  • Furan-2,5-dicarboxylic acid
  • Tetrahydrofuran

Uniqueness

1-(Furan-2-yl)-N-methylmethanamine hydrochloride is unique due to its specific structure, which combines the furan ring with a methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other furan derivatives, it offers enhanced solubility and reactivity, which are advantageous in both research and industrial settings.

Properties

IUPAC Name

1-(furan-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQXUZJSSZMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589512
Record name 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-46-0
Record name 2-Furanmethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99839-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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